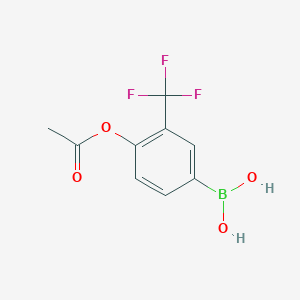
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Synthesis Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid” is represented by the formula C9H8BF3O4 . The InChI code for this compound is 1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 .Chemical Reactions Analysis
The compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 247.97 . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Boronic acids, including derivatives similar to "(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid," have been widely used as catalysts in organic reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This catalytic activity is attributed to the ortho-substituent of the boronic acid, which prevents the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Sensor Development
Boronic acids have been employed in the design of sensors due to their ability to form reversible covalent bonds with diols, enabling the selective recognition of saccharides. A study on ortho-Hydroxymethyl phenylboronic acid (a class of boronic acid) highlighted its superior performance over established analogues in complexing glycosides under neutral water conditions, which is crucial for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Antibacterial Activity
Recent research on (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies have shown potential antibacterial applications against Escherichia coli and Bacillus cereus, demonstrating the role of boronic acids in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Synthetic Chemistry
Boronic acids are pivotal in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Organotrifluoroborates , derivatives of boronic acids, offer an alternative that is stable toward many reagents that are problematic for other boron species, expanding the versatility of Suzuki coupling reactions and allowing for the manipulation of remote functional groups while retaining the valuable carbon-boron bond (Molander & Ellis, 2007).
Boronic Acid Catalysis
Beyond their reactivity in cross-coupling reactions, boronic acids are emerging as catalysts for activating hydroxy groups, enabling their transformation into valuable products under mild conditions. This catalytic approach has been applied in the formation of amides from amines, cycloadditions, conjugate additions, and Friedel-Crafts-type reactions, showcasing the versatility of boronic acids in organic synthesis (Hall, 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Wirkmechanismus
Target of Action
The primary target of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid. For instance, the compound is known to be stable in an inert atmosphere . Additionally, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a variety of functional groups , suggesting that the compound may be effective in diverse chemical environments.
Eigenschaften
IUPAC Name |
[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZULPEVGTZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)
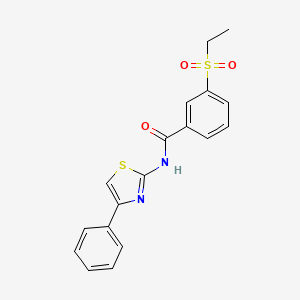
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)
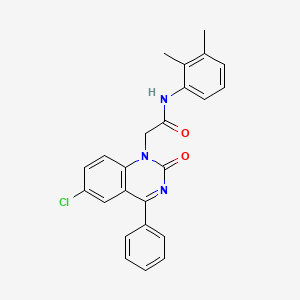
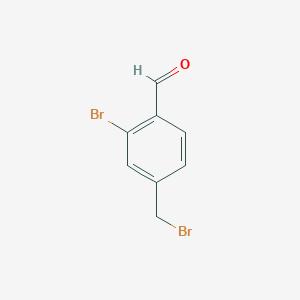
![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)
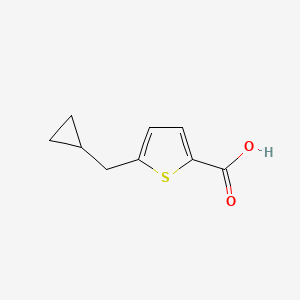
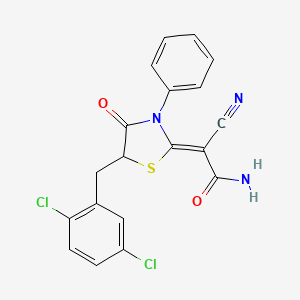

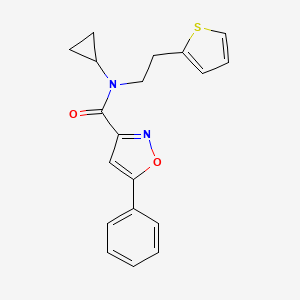
![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)
